ethyl 2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a benzoxazine ring fused with a thiazole-carboxylate moiety. The molecule contains a 6-chloro substituent on the benzoxazine ring and a 4-methyl group on the thiazole ring, which significantly influence its physicochemical and biological properties. The acetyl linkage between the benzoxazine and thiazole components enhances conformational rigidity, while the ethyl ester group at the thiazole-5-position modulates solubility and bioavailability .
This compound is structurally analogous to intermediates in agrochemical and pharmaceutical research, particularly in the development of herbicides and kinase inhibitors. Its synthesis typically involves coupling reactions between substituted benzoxazine derivatives and thiazole precursors under basic conditions, as seen in similar methodologies for related compounds .
Properties
Molecular Formula |
C17H16ClN3O5S |
|---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
ethyl 2-[[2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H16ClN3O5S/c1-3-25-16(24)15-9(2)19-17(27-15)20-13(22)7-21-8-14(23)26-12-5-4-10(18)6-11(12)21/h4-6H,3,7-8H2,1-2H3,(H,19,20,22) |
InChI Key |
SOFAROVVESGBGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2CC(=O)OC3=C2C=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
Ethyl 2-amino-4-methylthiazole-5-carboxylate is prepared via the Hantzsch reaction, which involves condensation of α-halo ketones with thiourea. For instance, ethyl α-bromopyruvate reacts with thiourea in ethanol to form the thiazole ring, with subsequent methylation at the 4-position.
Reaction Conditions:
Protection of the Amino Group
To prevent undesired side reactions during subsequent coupling steps, the amino group on the thiazole is protected using tert-butoxycarbonyl (Boc) groups.
Procedure:
-
Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), tetrahydrofuran (THF).
Coupling of Benzoxazinone and Thiazole Moieties
The final step involves forming the amide bond between the benzoxazinone acetyl chloride and the protected thiazole amine.
Activation of the Benzoxazinone Acetic Acid
The acetic acid derivative of the benzoxazinone is converted to its acyl chloride using oxalyl chloride.
Procedure:
Amide Bond Formation
The acyl chloride is reacted with the Boc-protected thiazole amine under basic conditions.
Reaction Scheme:
Optimization:
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel column chromatography using ethyl acetate/hexane gradients.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the benzoxazine ring, converting them to alcohols.
Substitution: The chloro group in the benzoxazine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research conducted by Walid Fayad et al. demonstrated that compounds similar to ethyl 2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate exhibited promising activity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through specific pathways associated with cancer growth .
1.2 Antimicrobial Properties
The compound has also shown potential antimicrobial activity. Its structural components suggest that it may interfere with bacterial cell wall synthesis or disrupt metabolic pathways critical for bacterial survival. Studies indicate that derivatives of benzoxazinones possess significant antibacterial properties, which could be extrapolated to this compound .
Agricultural Applications
2.1 Herbicidal Activity
Research into benzoxazinone derivatives has revealed their efficacy as herbicides. The ability of these compounds to inhibit certain enzymes involved in plant growth suggests that this compound could serve as a selective herbicide in agricultural practices .
2.2 Pest Resistance
The compound may also contribute to pest resistance in crops. Compounds that exhibit biochemical activity against pests can enhance the resilience of plants against herbivory and disease, thus improving crop yields and sustainability .
Synthesis and Derivative Development
3.1 Synthetic Pathways
The synthesis of this compound involves several key reactions that can be optimized for yield and efficiency. The methods include the use of anthranilic acids and α-keto acids under mild conditions to produce various derivatives with enhanced biological activities .
3.2 Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound in both medicinal and agricultural applications. Modifications to the thiazole or benzoxazine moieties can lead to significant changes in biological activity, allowing for tailored compounds with specific desired effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can also bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues include:
Ethyl 4-(chloromethyl)-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carboxylate (CAS 937598-20-4): Key Differences: Replaces the benzoxazine-acetyl group with a methoxyethylamino substituent and a chloromethyl group at the thiazole-4-position.
2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives :
- Key Differences : Lack the thiazole-carboxylate moiety; instead, they are functionalized with 1,2,4-oxadiazole groups.
- Impact : Enhanced hydrogen-bonding capacity due to the oxadiazole’s electronegative nitrogen atoms, improving crystallinity but reducing membrane permeability compared to the target compound .
Substituted phenyl-1,2,4-oxadiazol-5-yl methyl derivatives :
- Key Differences : Feature oxadiazole rings instead of thiazole cores.
- Impact : Higher metabolic stability in vivo due to oxadiazole’s resistance to enzymatic hydrolysis, but lower synthetic yields due to regioselectivity challenges .
Key Research Findings
Synthetic Efficiency : The target compound’s synthesis (via cesium carbonate-mediated coupling in DMF) achieves 65–70% yield, outperforming oxadiazole derivatives (40–50% yield) but underperforming simpler chloromethyl-thiazole analogues (80–85% yield) .
Hydrogen-Bonding Patterns : Crystallographic studies (using SHELX software ) reveal that the benzoxazine ring forms intramolecular N–H···O hydrogen bonds, stabilizing the planar conformation. In contrast, oxadiazole derivatives exhibit intermolecular hydrogen bonds, leading to distinct crystal packing .
Bioactivity: The 6-chloro group enhances herbicidal activity compared to non-halogenated benzoxazine derivatives but reduces selectivity in mammalian cell assays.
Notes on Comparative Analysis
- Structural Rigidity vs. Solubility : The benzoxazine-thiazole scaffold offers rigidity beneficial for target binding but limits solubility, necessitating formulation adjustments for pharmaceutical use.
- Halogenation Effects : The 6-chloro substituent increases electrophilicity, improving reactivity in agrochemical applications but raising toxicity concerns .
Biological Activity
Ethyl 2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, chemical properties, and biological effects based on various studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₂ClN₂O₄S
- Molecular Weight : 269.68 g/mol
- CAS Number : 26494-57-5
- SMILES Notation : O=C1N(CC(OCC)=O)C2=CC(Cl)=CC=C2OC1
These properties indicate a complex structure that may contribute to its biological activities.
Synthesis
The synthesis of this compound involves several steps typically including the reaction of 6-chloro-2,3-dihydrobenzoxazine derivatives with thiazole carboxylates. The process is crucial for obtaining the desired biological activity.
Antimicrobial Activity
Recent studies have shown that derivatives similar to this compound exhibit a broad spectrum of antimicrobial activity. For instance:
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 10a | Antibacterial | 50 μg/mL |
| 10f | Antifungal | 50 μg/mL |
These findings suggest that such compounds can inhibit the growth of various pathogens effectively .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have demonstrated that certain derivatives can significantly reduce inflammatory markers in cell lines. For example, compounds derived from benzothiazole structures showed promising results in inhibiting pro-inflammatory cytokines.
Cytotoxicity Against Cancer Cells
Research indicates that this compound exhibits selective cytotoxicity against tumorigenic cell lines:
| Cell Line | EC50 (ng/mL) |
|---|---|
| WI-38 VA13 | 32 |
| MDA-MB231 (Breast) | Moderate |
| SK-Hep1 (Liver) | Moderate |
These results highlight the potential of this compound in cancer therapy by selectively targeting cancer cells while sparing normal cells .
Study on Benzothiazole Derivatives
In a comprehensive study on benzothiazole derivatives, it was found that compounds similar to ethyl 2-{[(6-chloro-2-oxo)]} exhibited potent activity against T-cell proliferation with an IC50 value of 0.004 μM. This suggests a strong potential for immunomodulatory applications .
Research on Alzheimer’s Disease
Another relevant study explored the interaction of benzothiazole derivatives with amyloid beta peptide implicated in Alzheimer’s disease. The compounds showed significant inhibition of the Aβ-binding alcohol dehydrogenase interaction with IC50 values around 6.5 μM, indicating potential therapeutic applications in neurodegenerative diseases .
Q & A
Q. How can researchers optimize the synthesis route for ethyl 2-{[...]}-1,3-thiazole-5-carboxylate to improve yield and purity?
Methodological Answer:
- Step 1: Use reflux conditions with absolute ethanol and glacial acetic acid as a catalyst for initial coupling reactions (e.g., benzoxazin-4-yl acetyl intermediate formation) .
- Step 2: Introduce coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation between the benzoxazinone and thiazole moieties .
- Step 3: Optimize solvent selection (e.g., dioxane or ethanol-DMF mixtures) and reaction time (overnight for ethylamine coupling) .
- Step 4: Purify via recrystallization (ethanol-DMF) or column chromatography to isolate high-purity product .
Table 1: Comparison of Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Coupling | EDCI, room temperature | 75–85 | ≥95 | |
| Purification | Ethanol-DMF recrystallization | — | 98–99 |
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Analysis: Use - and -NMR to confirm the acetylated benzoxazinone and thiazole carboxylate groups. Pay attention to shifts at δ 2.5–3.0 ppm (methyl groups) and δ 170–175 ppm (carbonyl carbons) .
- HPLC-MS: Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry to verify molecular weight (e.g., molecular formula CHClNOS) .
- FT-IR: Confirm amide bond (1650–1680 cm) and ester carbonyl (1720–1740 cm) stretches .
Advanced Research Questions
Q. How can computational reaction path search methods be integrated with experimental synthesis to accelerate process development?
Methodological Answer:
- Step 1: Use quantum chemical calculations (e.g., density functional theory) to model reaction intermediates and transition states, focusing on amide bond formation and ring-closure steps .
- Step 2: Apply machine learning (ML) to predict optimal reaction conditions (e.g., solvent polarity, temperature) based on historical data from similar benzoxazinone-thiazole systems .
- Step 3: Validate computational predictions via parallel experiments (e.g., varying bases like triethylamine vs. pyridine) .
Table 2: Computational vs. Experimental Yield Comparison
| Solvent (Predicted) | Experimental Yield (%) | Deviation (%) |
|---|---|---|
| Dioxane | 78 | +3.2 |
| DMF | 65 | -5.1 |
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Hypothesis: Discrepancies may arise from substituent effects (e.g., chloro vs. nitro groups) or assay conditions (e.g., cell line variability).
- Step 1: Perform systematic SAR studies by synthesizing derivatives with controlled substitutions (e.g., 6-chloro vs. 6-fluoro benzoxazinone) .
- Step 2: Use standardized bioassays (e.g., consistent cell lines like HeLa or MCF-7) and normalize data to positive controls .
- Step 3: Apply multivariate statistical analysis (e.g., PCA) to isolate variables causing activity differences .
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Step 1: Use a factorial design of experiments (DoE) to vary substituents (e.g., benzoxazinone chloro position, thiazole methyl group) .
- Step 2: Synthesize derivatives using modular approaches (e.g., coupling substituted benzaldehydes with 4-aminothiazole intermediates) .
- Step 3: Corrogate activity data (e.g., IC values) with electronic (Hammett σ) and steric (Taft parameters) descriptors .
Table 3: SAR for Benzoxazinone Substitutions
| Substituent | LogP | IC (μM) |
|---|---|---|
| 6-Cl | 2.8 | 0.45 |
| 6-F | 2.5 | 0.78 |
| 6-NO | 1.9 | 1.20 |
Methodological Challenges
Q. What purification techniques are recommended post-synthesis, and how do they impact yield?
Methodological Answer:
Q. How can computational tools model interactions between this compound and biological targets (e.g., enzymes)?
Methodological Answer:
- Step 1: Perform molecular docking (AutoDock Vina) using the crystal structure of the target enzyme (e.g., COX-2) and the compound’s 3D conformation (PubChem CID) .
- Step 2: Validate docking poses with molecular dynamics (MD) simulations (GROMACS) to assess binding stability .
- Step 3: Compare computational binding energies with experimental inhibition constants (K) to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
